molecular formula C12H17N3O B2596388 N-[(6-methoxy-1H-benzimidazol-2-yl)methyl]propan-2-amine CAS No. 1087608-31-8

N-[(6-methoxy-1H-benzimidazol-2-yl)methyl]propan-2-amine

Cat. No.: B2596388
CAS No.: 1087608-31-8
M. Wt: 219.288
InChI Key: RCAPSCUYQSDJHM-UHFFFAOYSA-N
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Description

Mechanism of Action

Preparation Methods

The synthesis of N-[(6-methoxy-1H-benzimidazol-2-yl)methyl]propan-2-amine typically involves the following steps:

Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

N-[(6-methoxy-1H-benzimidazol-2-yl)methyl]propan-2-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

N-[(6-methoxy-1H-benzimidazol-2-yl)methyl]propan-2-amine can be compared with other benzimidazole derivatives, such as:

The uniqueness of this compound lies in its specific structural features, which confer distinct biological and chemical properties compared to other benzimidazole derivatives.

Properties

IUPAC Name

N-[(6-methoxy-1H-benzimidazol-2-yl)methyl]propan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O/c1-8(2)13-7-12-14-10-5-4-9(16-3)6-11(10)15-12/h4-6,8,13H,7H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCAPSCUYQSDJHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1=NC2=C(N1)C=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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